TRPM8 Activation Potency vs. (-)-Menthol
In a direct head-to-head comparison using patch-clamp electrophysiology on HEK293T cells expressing murine TRPM8, (+)-neomenthol (CAS 2216-52-6) activated the receptor with an EC50 of 206.22 ± 11.4 µM, which is approximately 3.3-fold less potent than (-)-menthol, which had an EC50 of 62.64 ± 1.2 µM [1]. This quantitative difference in receptor pharmacology directly correlates with the lower perceived cooling intensity of (+)-neomenthol in human studies [2].
| Evidence Dimension | TRPM8 Ion Channel Activation (EC50) |
|---|---|
| Target Compound Data | 206.22 ± 11.4 µM |
| Comparator Or Baseline | (-)-menthol: 62.64 ± 1.2 µM |
| Quantified Difference | 3.3-fold lower potency (higher EC50 value) |
| Conditions | Patch-clamp electrophysiology on HEK293T cells transiently transfected with mouse TRPM8 channel; recordings performed 18–24 h post-transfection. |
Why This Matters
This data allows researchers to select the correct menthol stereoisomer for experiments requiring a specific level of TRPM8 activation, such as in studies of cold sensation, analgesia, or TRPM8-mediated signaling pathways.
- [1] Chen, X., Xu, L., Zhang, H., Wen, H., & Yang, F. (2022). Differential Activation of TRPM8 by the Stereoisomers of Menthol. Frontiers in Pharmacology, 13, 898670. View Source
- [2] Hopp, R. (1993). Cooling Compounds. In: Barel, A.O., Paye, M., Maibach, H.I. (eds) Handbook of Cosmetic Science and Technology. Marcel Dekker, New York. View Source
